molecular formula C7H4Br2N2 B14517434 4-(Dibromomethyl)pyridine-3-carbonitrile CAS No. 62807-56-1

4-(Dibromomethyl)pyridine-3-carbonitrile

Cat. No.: B14517434
CAS No.: 62807-56-1
M. Wt: 275.93 g/mol
InChI Key: KQPWOAHBRZENCK-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Nitrile Chemistry

The nitrile (or cyano) group (-C≡N) is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature further modulates the electronic character of the pyridine ring to which it is attached. In the context of 4-(dibromomethyl)pyridine-3-carbonitrile, the interplay between the electron-deficient pyridine ring and the electron-withdrawing nitrile group influences the reactivity of the entire molecule.

Significance of Pyridine-3-carbonitrile (B1148548) Scaffolds in Organic Synthesis

The pyridine-3-carbonitrile scaffold, also known as nicotinonitrile, is a fundamental building block in the synthesis of various biologically active compounds. researchgate.net Derivatives of this structure are explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. researchgate.net For instance, compounds incorporating the pyridine-3-carbonitrile moiety have been investigated for their activity against viruses like HIV. researchgate.net

The utility of this scaffold stems from the reactivity of the nitrile group and the potential for substitution on the pyridine ring. It serves as a precursor for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are themselves of significant interest in medicinal chemistry. researchgate.net

Table 1: Examples of Biologically Active Scaffolds Derived from Pyridine-3-carbonitrile

Derivative Class Potential Biological Application
Pyrazolo[3,4-b]pyridines Anticancer, Antiviral, Antimicrobial researchgate.net
Furo[2,3-b]pyridines Anticancer researchgate.net
Pyrido[2,3-d]pyrimidines Histamine release inhibition sigmaaldrich.com

This table provides an interactive overview of derivative classes and their applications.

Role of Dibromomethyl Functionality in Synthetic Transformations

The dibromomethyl group (-CHBr₂) is a valuable functional group primarily utilized as a synthetic precursor to an aldehyde (-CHO). researchgate.net This transformation is typically achieved through hydrolysis, often under mild conditions. The ability to introduce an aldehyde group onto an aromatic or heterocyclic ring is crucial for many synthetic strategies, as aldehydes are versatile intermediates for forming carbon-carbon bonds (e.g., Wittig, Grignard, and aldol (B89426) reactions) or for conversion into other functional groups.

Furthermore, the geminal dibromide structure allows for stepwise or double nucleophilic substitution reactions. This reactivity can be harnessed to introduce a variety of other functionalities. For example, reaction with amines, alcohols, or thiols can lead to the formation of imines, acetals, or thioacetals, respectively. researchgate.netnbinno.com The bromination of a methyl group is a common method for installing this functionality. nih.gov

Table 2: Common Synthetic Transformations of the Dibromomethyl Group

Reagent(s) Resulting Functional Group Reaction Type
H₂O, base or acid catalyst Aldehyde (-CHO) Hydrolysis
Primary Amine (R-NH₂) Imine (-CH=N-R) Condensation
Alcohol (R-OH), acid catalyst Acetal (-CH(OR)₂) Acetalization

This interactive table outlines key reactions involving the dibromomethyl group.

The presence of the dibromomethyl group on the pyridine-3-carbonitrile scaffold in this compound thus provides a direct route to 3-cyanopyridine-4-carbaldehyde, a highly useful intermediate for further elaboration into complex, polyfunctional molecules for chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62807-56-1

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

IUPAC Name

4-(dibromomethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4Br2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H

InChI Key

KQPWOAHBRZENCK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(Br)Br)C#N

Origin of Product

United States

Reactivity and Transformations of 4 Dibromomethyl Pyridine 3 Carbonitrile

Reactivity of the Dibromomethyl Group

The dibromomethyl group (-CHBr₂) is a versatile functional group. The two bromine atoms are good leaving groups, and the carbon atom to which they are attached is electrophilic. This characteristic is further enhanced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring, particularly the cyano group at the 3-position and the ring nitrogen.

Hydrolysis to Aldehyde Functionality

One of the most common transformations for gem-dibromomethyl groups attached to aromatic rings is hydrolysis to the corresponding aldehyde. In the case of 4-(dibromomethyl)pyridine-3-carbonitrile, this reaction yields the valuable synthetic intermediate, 4-formylpyridine-3-carbonitrile.

The conversion of the dibromomethyl group to a carbonyl group typically proceeds through a nucleophilic substitution mechanism, followed by elimination. The reaction can be performed under various conditions, often involving aqueous acid, base, or sometimes with the assistance of silver salts or other reagents.

The general mechanism involves the following steps:

Nucleophilic Attack: A water molecule or hydroxide (B78521) ion attacks the electrophilic carbon of the dibromomethyl group, displacing one of the bromide ions in an SN1 or SN2 type reaction. This forms a bromohydrin intermediate.

Second Substitution/Elimination: A second water molecule or hydroxide ion attacks, or the intermediate undergoes elimination. A common pathway involves the formation of a hemiacetal-like species which is unstable.

Deprotonation and Elimination: The intermediate loses the second bromide ion and a proton to form the stable carbonyl group of the aldehyde.

The reaction is often facilitated by heating. Common reagents and conditions include:

Sulfuric acid in water

Silver nitrate (B79036) in aqueous ethanol, where the silver ion assists in the removal of the bromide ion.

Sodium carbonate or bicarbonate in aqueous solvents.

The choice of conditions can be critical to avoid unwanted side reactions on the pyridine ring or the nitrile group.

Nucleophilic Substitution Reactions at the Dibromomethyl Center

The electrophilic carbon of the dibromomethyl group is a prime target for a wide range of nucleophiles. These reactions proceed via substitution of one or both bromine atoms, leading to a variety of functionalized pyridine derivatives. The reactivity is analogous to that of benzylic halides.

While specific studies on this compound are not widely documented, the reactivity can be inferred from similar structures, such as bromomethyl-substituted dihydropyridines. nih.gov These compounds readily undergo nucleophilic substitution with various pyridine derivatives to form quaternary pyridinium (B92312) salts. nih.gov This type of reaction, known as quaternization, is a well-established process.

The reaction involves the attack of a nucleophile (e.g., the nitrogen atom of a pyridine) on the carbon bearing the bromine atoms, displacing a bromide ion. Given the presence of two bromine atoms in this compound, this reaction could potentially occur once or twice, although the formation of a dicationic species on a single carbon would be sterically hindered and electronically unfavorable. More commonly, the reaction leads to a mono-substituted product, which can then be used in further transformations.

The table below illustrates potential heterocyclic derivatives that could be formed based on the known reactivity of similar brominated methylpyridines. nih.gov

NucleophileProduct TypeReaction Condition
PyridinePyridinium SaltOrganic Solvent (e.g., THF, Acetonitrile)
4-n-PropylpyridineSubstituted Pyridinium SaltOrganic Solvent, Room Temp.
3-BromopyridineBromo-substituted Pyridinium SaltOrganic Solvent, Room Temp.
Amines (e.g., Morpholine, Piperidine)Tertiary or Quaternary Ammonium (B1175870) SaltsAprotic Solvent
Thiolates (e.g., Sodium thiophenoxide)ThioetherPolar Aprotic Solvent

This table is illustrative and based on analogous reactions of related compounds. nih.gov

In nucleophilic substitution reactions of benzylic-type halides, the formation of carbocation intermediates (in SN1 pathways) can sometimes lead to rearrangements. However, for primary dibromomethyl groups, an SN2 mechanism is generally favored, which minimizes the possibility of skeletal rearrangements.

Potential byproducts could arise from elimination reactions (E1 or E2), especially in the presence of a strong, sterically hindered base, which could lead to the formation of a bromovinylpyridine derivative. Over-reaction, where a second nucleophile displaces the remaining bromine atom after the first substitution, is also a possibility depending on the stoichiometry and reactivity of the nucleophile. Hydrolysis to the aldehyde, as discussed in section 3.1.1.1, can be a significant side reaction if water is present in the reaction medium.

Electrophilic Reactions Involving the Dibromomethyl Moiety

The dibromomethyl group itself is highly electron-deficient due to the electronegativity of the two bromine atoms. Consequently, it is not susceptible to attack by electrophiles. The carbon atom is electrophilic, and the hydrogen atom is weakly acidic but generally not reactive towards electrophiles under standard conditions. Electrophilic attack on the this compound molecule would preferentially occur on the pyridine ring nitrogen's lone pair or, under forcing conditions, on the pyridine ring itself, rather than on the dibromomethyl side chain. gcwgandhinagar.comlibretexts.org

Reactivity of the Pyridine-3-carbonitrile (B1148548) Moiety

Reactions of the Nitrile Group

The electron-withdrawing nature of the pyridine ring influences the reactivity of the nitrile group, making the carbon atom of the cyano group electrophilic and susceptible to nucleophilic attack.

The nitrile group of this compound can be readily transformed into an amide or a carboxylic acid through hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. The reaction initially forms a primary amide, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with heating.

Basic hydrolysis involves the direct attack of a hydroxide ion on the electrophilic carbon of the nitrile, forming an imine anion that is subsequently protonated by water. Similar to the acid-catalyzed pathway, the initial product is the amide, which can then be hydrolyzed to the carboxylate salt. Neutralization with acid is required to obtain the free carboxylic acid.

Furthermore, the nitrile group serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. These transformations often involve reactions with binucleophiles. For instance, reaction with hydrazine (B178648) can lead to the formation of aminotriazoles, while reaction with hydroxylamine (B1172632) can yield N-hydroxyamidines. The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions employed.

Table 1: Transformation of the Nitrile Group

TransformationReagents and ConditionsProduct
To AmideH₂SO₄ (conc.), gentle warming4-(Dibromomethyl)nicotinamide
To Carboxylic Acidaq. HCl or aq. NaOH, heat4-(Dibromomethyl)nicotinic acid
To TetrazoleNaN₃, NH₄Cl, DMF, heat5-(4-(Dibromomethyl)pyridin-3-yl)-1H-tetrazole

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. While nitriles are generally reluctant dienophiles in Diels-Alder reactions with simple dienes, their reactivity can be enhanced by the presence of the electron-withdrawing pyridine ring. Intramolecular cycloadditions are more common, particularly when a suitable diene is tethered elsewhere on the molecule.

More frequently, the nitrile group undergoes [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a direct route to five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would yield a tetrazole derivative, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. In this compound, the presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic attack but can influence the regioselectivity of nucleophilic substitution.

Nucleophilic attack is favored at the 2- and 6-positions, as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom. While the 4-position is also activated, it is already substituted. Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace a suitable leaving group at these positions. In the absence of a leaving group, the reaction is less common but can occur under harsh conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires forcing conditions. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often employed for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium species that is even more strongly deactivated.

When EAS does occur, it selectively takes place at the 3- and 5-positions, which are meta to the nitrogen atom. This is because the intermediates formed from attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions, where a resonance structure would place the positive charge directly on the electron-deficient nitrogen atom. In this compound, the 3-position is already occupied by the nitrile group. The presence of the deactivating nitrile and dibromomethyl groups further disfavors electrophilic attack. Therefore, any electrophilic substitution would be expected to be extremely sluggish and occur at the 5-position, if at all.

Chemoselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—the dibromomethyl group, the nitrile group, and the pyridine ring—raises the issue of chemoselectivity in its reactions. The outcome of a particular transformation will depend on the nature of the reagent and the reaction conditions.

The dibromomethyl group is highly susceptible to nucleophilic substitution and can also be a precursor to an aldehyde via hydrolysis. The nitrile group can be hydrolyzed or participate in cycloadditions. The pyridine ring can undergo nucleophilic substitution.

Generally, the dibromomethyl group is the most reactive site towards nucleophiles under mild conditions. Stronger conditions or specific reagents are required to effect transformations at the nitrile group or the pyridine ring. For example, a soft nucleophile like a thiol would likely react preferentially at the dibromomethyl group, while a strong, hard nucleophile under high temperatures might favor attack on the pyridine ring. Hydrolysis of the nitrile group typically requires acidic or basic conditions and heating, which could also lead to hydrolysis of the dibromomethyl group to an aldehyde. Therefore, careful selection of reagents and control of reaction parameters are crucial to achieve selective transformations on this multi-functionalized molecule.

Selective Transformations of Dibromomethyl vs. Nitrile vs. Pyridine Ring

The selective transformation of this compound is a nuanced challenge, as the reactivity of each functional group can be influenced by the presence of the others. The electron-withdrawing nature of the pyridine ring and the nitrile group can impact the reactivity of the dibromomethyl group, while the pyridine ring itself is susceptible to both electrophilic and nucleophilic attack, and the nitrile group offers a site for nucleophilic addition.

Reactivity of the Dibromomethyl Group:

The dibromomethyl group is a versatile precursor to various other functionalities. Under appropriate conditions, it can be selectively hydrolyzed to an aldehyde. This transformation typically proceeds via a geminal diol intermediate and is often catalyzed by acid or base. The challenge in the context of this compound lies in preventing concomitant hydrolysis of the nitrile group or unwanted reactions involving the pyridine ring.

Furthermore, the dibromomethyl group can undergo nucleophilic substitution reactions. The two bromine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, such as alkoxides, thiolates, or amines. The selectivity of these reactions would depend on the strength and concentration of the nucleophile, as well as the reaction temperature and solvent. For instance, a mild nucleophile might favor monosubstitution, while a stronger nucleophile under forcing conditions could lead to disubstitution.

Reactivity of the Nitrile Group:

The nitrile group is a valuable functional group that can be converted into several other important moieties. It is characteristically electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. One of the most common transformations of nitriles is their hydrolysis to either an amide or a carboxylic acid. This can be achieved under acidic or basic conditions. Selective hydrolysis of the nitrile in the presence of a dibromomethyl group would require careful control of the reaction conditions to avoid hydrolysis of the latter.

Nitriles can also be selectively reduced to primary amines using powerful reducing agents like lithium aluminum hydride. The pyridine ring can also be reduced under certain conditions, so achieving selectivity for the nitrile reduction would be a key synthetic challenge. Additionally, the reaction of the nitrile group with organometallic reagents, such as Grignard reagents, can lead to the formation of ketones after a subsequent hydrolysis step.

Reactivity of the Pyridine Ring:

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature generally deactivates the ring towards electrophilic aromatic substitution, and when such reactions do occur, they are typically directed to the 3- and 5-positions. However, the presence of the dibromomethyl and nitrile substituents will further influence the regioselectivity of any potential electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. A strong nucleophile could potentially displace a hydride ion or, if a suitable leaving group were present, substitute it. The pyridine nitrogen also possesses a lone pair of electrons, making it basic and capable of being protonated or alkylated. This property can be used to modify the reactivity of the entire molecule.

Due to the absence of specific documented research on the selective transformations of this compound, the following tables are based on the general reactivity of these functional groups and represent hypothetical selective transformations.

Transformation of Dibromomethyl Group Reagents and Conditions Potential Product Selectivity Considerations
Hydrolysis to AldehydeMild acid (e.g., aqueous oxalic acid), controlled temperature3-Cyano-4-formylpyridineAvoidance of nitrile hydrolysis and pyridine ring reactions.
Monosubstitution with Alkoxide1 equivalent of NaOR in alcohol, low temperature4-(Alkoxybromomethyl)pyridine-3-carbonitrileControl of stoichiometry and temperature to prevent disubstitution.
Disubstitution with ThiolateExcess NaSR in a suitable solvent4-(Bis(alkylthio)methyl)pyridine-3-carbonitrileStrong nucleophile and excess reagent to ensure complete reaction.
Transformation of Nitrile Group Reagents and Conditions Potential Product Selectivity Considerations
Hydrolysis to AmideControlled acid or base hydrolysis (e.g., H2SO4/H2O, low temp)4-(Dibromomethyl)pyridine-3-carboxamidePreventing hydrolysis of the dibromomethyl group.
Reduction to AmineLiAlH4 in THF, followed by aqueous workup4-(Dibromomethyl)-3-(aminomethyl)pyridinePotential for reduction of the pyridine ring; requires careful control.
Reaction with Grignard ReagentRMgX in ether, followed by hydrolysis4-(Dibromomethyl)-3-acylpyridineCompatibility of Grignard reagent with the other functional groups.
Transformation of Pyridine Ring Reagents and Conditions Potential Product Selectivity Considerations
N-AlkylationAlkyl halide (e.g., CH3I)4-(Dibromomethyl)-3-cyano-1-methylpyridinium iodideThe nitrogen is the most nucleophilic site for alkylation.
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaNH2) at high temperaturePotentially 2-amino-4-(dibromomethyl)pyridine-3-carbonitrileHigh activation barrier; potential for side reactions.

Mechanistic Investigations of Reactions Involving 4 Dibromomethyl Pyridine 3 Carbonitrile

Elucidation of Bromination Mechanisms

The synthesis of 4-(dibromomethyl)pyridine-3-carbonitrile from 4-methyl-3-pyridinecarbonitrile typically involves a bromination reaction. The mechanism of this transformation is critical to controlling the reaction and maximizing yield.

Radical Reaction Pathways in Dibromomethyl Formation

The formation of the dibromomethyl group from a methyl group proceeds through a free-radical chain reaction. libretexts.org This pathway is favored for the bromination of alkyl groups attached to aromatic rings (benzylic positions), as the resulting radical intermediates are stabilized by resonance. The methyl group at the 4-position of the pyridine (B92270) ring is analogous to a benzylic position.

The process can be broken down into three key stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN), is often used to start the reaction. libretexts.org

Table 1: Stages of Radical Bromination

Stage Description Example Reaction Step
Initiation The radical initiator decomposes upon heating to form initial radicals. These radicals then react with a bromine source, like N-bromosuccinimide (NBS), to generate a bromine radical. AIBN → 2 R• + N₂R• + NBS → R-Br + Succinimidyl radical
Propagation A bromine radical abstracts a hydrogen atom from the methyl group of 4-methyl-3-pyridinecarbonitrile, forming a stabilized pyridinylmethyl radical. This radical then reacts with a bromine source (e.g., Br₂ generated in situ from NBS) to form 4-(bromomethyl)pyridine-3-carbonitrile and a new bromine radical, which continues the chain. The process repeats to form the dibrominated product. Br• + Py-CH₃ → Py-CH₂• + HBrPy-CH₂• + Br₂ → Py-CH₂Br + Br•Br• + Py-CH₂Br → Py-CHBr• + HBrPy-CHBr• + Br₂ → Py-CHBr₂ + Br•

| Termination | The reaction concludes when two radicals combine to form a stable, non-radical species. | Br• + Br• → Br₂Py-CHBr• + Br• → Py-CHBr₂ |

The stability of the intermediate pyridinylmethyl radical is a key factor. The pyridine ring can delocalize the unpaired electron, similar to a benzyl (B1604629) radical, which lowers the activation energy for hydrogen abstraction and facilitates the reaction.

Mechanisms of Derivatization Reactions

The dibromomethyl group is an excellent electrophilic site, making this compound a versatile substrate for various derivatization reactions, primarily through nucleophilic substitution. byjus.com

Nucleophilic Attack Mechanisms

The substitution of the bromine atoms by nucleophiles can proceed via two primary mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). byjus.comlibretexts.org

SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. byjus.com This pathway leads to an inversion of stereochemistry if the carbon were chiral. For the reaction of this compound, the SN2 pathway is influenced by the steric hindrance around the reaction center and the strength of the nucleophile. libretexts.org

SN1 Mechanism: This two-step mechanism begins with the departure of the leaving group (bromide) to form a carbocation intermediate. jlu.edu.cn This is the slow, rate-determining step. The carbocation is then rapidly attacked by the nucleophile. byjus.com The formation of a carbocation at the benzylic-like position of the pyridine ring is relatively favored due to resonance stabilization. The pyridine nitrogen and the cyano group can influence the stability of this intermediate.

The choice between SN1 and SN2 pathways depends on the reaction conditions, such as the solvent, the nature of the nucleophile, and the substrate itself. jlu.edu.cn For example, polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate.

Table 2: Comparison of SN1 and SN2 Mechanisms for Derivatization

Feature SN1 Mechanism SN2 Mechanism
Kinetics Unimolecular (rate = k[Substrate]) Bimolecular (rate = k[Substrate][Nucleophile])
Intermediate Carbocation None (Transition state)
Nucleophile Weak nucleophiles are effective Strong nucleophiles are required
Solvent Favored by polar protic solvents Favored by polar aprotic solvents

| Stereochemistry | Racemization | Inversion of configuration |

Hydrolysis Reaction Pathways

Hydrolysis of this compound, typically leading to the formation of 4-formylpyridine-3-carbonitrile, also proceeds via nucleophilic substitution with water acting as the nucleophile. The initial product is an unstable gem-dihalohydrin, which quickly eliminates HBr to form the aldehyde.

Similar to other nucleophilic substitutions, hydrolysis can follow both SN1 and SN2 pathways. jlu.edu.cn

In neutral or acidic conditions, the reaction may favor an SN1 pathway, where the slow step is the formation of the resonance-stabilized carbocation.

In basic conditions, an SN2-like mechanism, where a hydroxide (B78521) ion directly attacks the carbon atom, can be more prevalent.

The presence of the pyridine ring can also lead to catalysis, where the nitrogen atom participates in the reaction, potentially stabilizing intermediates or transition states. researchgate.net

Theoretical and Computational Chemistry Approaches

Modern computational methods provide powerful tools for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. mit.eduumd.edu These approaches allow for the detailed examination of reaction pathways, transition states, and intermediates.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and predict their reactivity. rsc.orgdntb.gov.ua For reactions involving this compound, DFT can be employed to:

Map Potential Energy Surfaces: DFT calculations can trace the energy changes as reactants are converted into products, identifying the lowest energy pathway. This allows for the determination of activation energies (the energy barrier that must be overcome for the reaction to occur) and reaction enthalpies. nih.gov

Characterize Intermediates and Transition States: The geometries and electronic structures of transient species, such as radical intermediates, carbocations, and transition states, can be optimized and analyzed. scirp.org This provides a detailed picture of the bond-breaking and bond-forming processes.

Analyze Electronic Effects: DFT can quantify the influence of the pyridine ring and the cyano group on the stability of intermediates. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the nucleophilic and electrophilic character of different sites within the molecule. rsc.org

For instance, a DFT study could compare the activation barriers for the SN1 and SN2 hydrolysis pathways, predicting which mechanism is more favorable under specific conditions. It could also model the radical abstraction of hydrogen atoms during bromination to confirm the stability of the resulting pyridinylmethyl radical.

Computational Analysis of Molecular Interactions and Transition States

Computational analysis, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of stable intermediates and high-energy transition states. For reactions involving this compound, this analysis would focus on its interactions with various reactants and the energetic barriers associated with its transformation.

A primary reaction pathway for the dibromomethyl group is nucleophilic substitution. Computational models can simulate the approach of a nucleophile to the electrophilic carbon of the -CHBr₂ group. These simulations would reveal the nature of the molecular interactions preceding the reaction, such as dipole-dipole interactions or the formation of transient hydrogen or halogen bonds.

The transition state is the highest point on the minimum energy path between reactants and products and is a critical factor in determining reaction rates. For a nucleophilic substitution reaction on the dibromomethyl carbon, computational methods can precisely calculate the geometry of the transition state. This typically involves an elongated C-Br bond for the leaving group and a partially formed bond with the incoming nucleophile, often in a trigonal bipyramidal or a more concerted fashion. The energy required to reach this state, known as the activation energy (Ea), can be quantified, providing a direct measure of the reaction's kinetic feasibility. mdpi.com

For instance, in a hypothetical reaction with a generic nucleophile (Nu⁻), the transition state would be characterized by the simultaneous breaking of a C-Br bond and the formation of a C-Nu bond. The table below illustrates the type of data that a computational analysis of such a transition state would yield.

ParameterDescriptionHypothetical Calculated Value
Activation Energy (Ea)The energy barrier for the reaction.15-25 kcal/mol
Transition State GeometryKey bond lengths and angles at the transition state.C-Br (breaking): ~2.2 Å C-Nu (forming): ~2.1 Å
Imaginary FrequencyA single negative frequency in the vibrational analysis, confirming a true transition state.-200 to -400 cm⁻¹

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the electronic influence of its substituents on the pyridine ring. The electron-withdrawing nature of both the nitrile (-CN) group and the dibromomethyl (-CHBr₂) group significantly impacts the electron density distribution of the molecule. gcwgandhinagar.com

Conceptual DFT provides a framework for predicting chemical reactivity through various descriptors derived from the electronic density. researchgate.net These descriptors help in identifying which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, calculations would likely show a high value for the Fukui function for nucleophilic attack (f⁺) on the carbon of the dibromomethyl group, confirming it as a primary electrophilic site. The pyridine ring carbons adjacent to the nitrogen and the carbon of the nitrile group would also be identified as potential electrophilic centers.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons. A low LUMO energy, expected for this compound due to its electron-withdrawing groups, signifies a higher susceptibility to nucleophilic attack. The distribution of the LUMO over the molecule would highlight the most probable sites for such an attack. Conversely, the HOMO energy relates to the ability to donate electrons. A low HOMO energy suggests poor reactivity towards electrophiles. ias.ac.in

These computational tools allow for the prediction of regioselectivity in reactions such as aromatic substitution, indicating which positions on the pyridine ring are most likely to react. youtube.com

Reactivity DescriptorPredicted Trend for this compoundImplication
LUMO EnergyLowHigh susceptibility to nucleophilic attack.
HOMO EnergyLowLow reactivity towards electrophilic attack.
Global Electrophilicity Index (ω)HighStrong character as an electrophile. chemrxiv.org
Site of Highest f⁺ ValueCarbon of the -CHBr₂ groupPrimary site for nucleophilic substitution.

Quantum Chemical Calculations of Molecular Properties (e.g., electronic structure, charge distribution relevant to reactivity)

Quantum chemical calculations are essential for determining the fundamental molecular properties that underpin a compound's reactivity. researchgate.net For this compound, methods like DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)) would be used to optimize the molecular geometry and calculate its electronic structure. ijcrt.orgresearchgate.net

Charge Distribution: The distribution of electron density within the molecule is a primary determinant of its interaction with other chemical species. Methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA) are used to assign partial atomic charges. ijcrt.org In this compound, these calculations would quantify the electron-poor nature of specific atoms. A significant positive partial charge is expected on the carbon atom of the dibromomethyl group, making it a strong electrophilic center. The pyridine ring carbons would also exhibit varied partial charges due to the influence of the nitrogen atom and the electron-withdrawing substituents.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red) around the nitrogen atom and the nitrile group, indicating sites favorable for electrophilic interaction. Conversely, regions of positive potential (electron-poor, colored blue) would be expected around the hydrogen of the dibromomethyl group and on the pyridine ring, highlighting areas susceptible to nucleophilic attack. chemrxiv.org

These calculated properties provide a quantitative and visual basis for understanding and predicting the molecule's chemical behavior.

Calculated PropertyMethodologyPredicted Outcome for this compound
Optimized GeometryDFT (e.g., B3LYP/6-311++G(d,p))Provides precise bond lengths and angles for the ground state structure.
Partial Atomic ChargesNatural Population Analysis (NPA)Significant positive charge on the -CHBr₂ carbon; varied charges on ring carbons.
Dipole MomentDFTA large molecular dipole moment, indicating a highly polar molecule.
Molecular Electrostatic Potential (MEP)DFTPositive potential near the -CHBr₂ group; negative potential near the pyridine N and nitrile N atoms.

Synthetic Utility and Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Heterocyclic Scaffolds

The utility of 4-(dibromomethyl)pyridine-3-carbonitrile as a synthetic intermediate is primarily derived from the distinct reactivity of its two functional groups. The dibromomethyl moiety acts as a masked aldehyde, providing a latent electrophilic site, while the nitrile group can participate in cyclization and addition reactions. This dual functionality enables its use in the construction of a variety of nitrogen-containing heterocyclic systems, which are prominent motifs in medicinal chemistry and materials science.

A fundamental application of this compound is its role as a stable precursor to 4-formylpyridine-3-carbonitrile. The geminal dibromide of the dibromomethyl group can be readily hydrolyzed to an aldehyde. This transformation is a well-established method in organic chemistry for unmasking a carbonyl group and is often preferred over the direct synthesis or handling of the corresponding aldehyde, which can be less stable.

The hydrolysis can be achieved under various conditions, typically involving treatment with reagents such as aqueous silver nitrate (B79036), calcium carbonate in aqueous media, or mineral acids. The resulting 4-formylpyridine-3-carbonitrile is itself a key intermediate. Furthermore, the newly formed aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-cyano-isonicotinic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This two-step sequence provides a reliable route to valuable pyridine (B92270) derivatives.

Table 1: Stepwise Conversion to Pyridine Aldehydes and Carboxylic Acids

Starting MaterialReaction TypeProduct
This compoundHydrolysis4-Formylpyridine-3-carbonitrile
4-Formylpyridine-3-carbonitrileOxidation3-Cyano-isonicotinic acid

Substituted pyridine carbonitriles are crucial synthons for the construction of fused bicyclic heterocycles. This compound serves as an excellent starting point for creating these systems after its conversion to 4-formylpyridine-3-carbonitrile. The resulting ortho-formylnitrile arrangement is highly reactive and amenable to cyclocondensation reactions.

Pyrazolo[3,4-c]pyridines: The reaction of 4-formylpyridine-3-carbonitrile with hydrazine (B178648) (N₂H₄) or its derivatives leads to the formation of the pyrazolo[3,4-c]pyridine scaffold. This reaction proceeds via initial condensation with the formyl group, followed by an intramolecular cyclization involving the adjacent nitrile group. Pyrazolopyridines are a class of compounds extensively studied for their biological activities. nih.gov

Pyrido[3,4-d]pyrimidines: The nitrile group of 4-formylpyridine-3-carbonitrile can participate in annulation reactions with binucleophiles to form a fused pyrimidine (B1678525) ring. For instance, condensation with reagents such as guanidine (B92328) or urea (B33335) can lead to the formation of the pyrido[3,4-d]pyrimidine (B3350098) core structure, a privileged scaffold in medicinal chemistry. nih.gov

Table 2: Synthesis of Fused Heterocycles

PrecursorReactantFused Heterocyclic System
4-Formylpyridine-3-carbonitrileHydrazine (N₂H₄)Pyrazolo[3,4-c]pyridine
4-Formylpyridine-3-carbonitrileGuanidine2-Aminopyrido[3,4-d]pyrimidine
4-Formylpyridine-3-carbonitrileUreaPyrido[3,4-d]pyrimidin-2(1H)-one

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. nih.govnih.gov The bifunctional nature of this compound makes it a promising candidate for such reactions. The dibromomethyl group can be hydrolyzed in situ to the aldehyde, which can then be trapped by other components in the reaction mixture to form complex pyridine derivatives in one pot. For instance, the generated aldehyde could participate in MCRs like the Hantzsch dihydropyridine (B1217469) synthesis or similar condensation pathways. researchgate.net

Similarly, this compound is a potential substrate for cascade reactions, where a single trigger event initiates a series of intramolecular transformations. researchgate.netrsc.org An initial reaction, such as a nucleophilic substitution on the dibromomethyl carbon, could be designed to set off a subsequent cyclization involving the nitrile group, leading to the rapid assembly of complex heterocyclic frameworks. While specific examples utilizing this compound in the literature are not widespread, its structure is well-suited for these advanced synthetic strategies.

Role in the Construction of Complex Molecular Architectures

The development of novel, three-dimensional molecular structures is a significant goal in organic synthesis. Pyridine-based building blocks are often incorporated into larger, more complex systems due to their rigid geometry and electronic properties.

The synthesis of intricate polycyclic frameworks and cage compounds requires building blocks with well-defined structural features and multiple reactive sites for controlled annulation or assembly. While pyridine units are integral to many complex molecular architectures, the specific application of this compound in the directed synthesis of polycyclic or cage compounds is not extensively documented in scientific literature. The synthesis of such molecules typically relies on precursors with specific symmetries or functionalities designed for programmed assembly, which may not be readily accessible from this particular starting material. rsc.orgnih.gov

Development of Specialized Reagents and Ligands

The pyridine nucleus is a cornerstone of coordination chemistry, acting as a superb ligand for a vast array of metal ions. The functional groups on this compound offer multiple avenues for its development into specialized reagents or more complex ligands.

The parent molecule itself can coordinate to metal centers through two potential sites: the lone pair of electrons on the pyridine nitrogen atom and the nitrogen of the cyano group. This allows it to function as a monodentate or a bridging ligand.

More significantly, the dibromomethyl group serves as a chemical handle for introducing additional donor atoms. Through nucleophilic substitution reactions, the bromine atoms can be replaced to install new functionalities, thereby creating multidentate ligands. For example, reaction with phosphines could yield P,N-bidentate ligands, while reaction with thiols or amines could introduce sulfur or additional nitrogen donors. These tailored ligands are valuable in catalysis, materials science, and bioinorganic chemistry.

Table 3: Potential as a Ligand Precursor

Functional GroupPotential Donor Atom(s)Possible Ligand Type
Pyridine RingNitrogen (N)Monodentate
Nitrile GroupNitrogen (N)Monodentate or Bridging
Modified -CHBr₂ Group (e.g., via substitution)Phosphorus (P), Sulfur (S), Nitrogen (N')Bidentate (e.g., P,N or S,N) or Tridentate

Consequently, it is not possible to provide an article on its synthetic utility and applications as a building block for biologically relevant molecules in medicinal chemistry or agrochemical synthesis. The requested detailed research findings and data tables for the specified outline sections cannot be generated due to the absence of published work on this particular molecule.

It is possible that this compound is a novel chemical entity that has not been synthesized or reported in the public domain, or it may be an intermediate that is referenced only in proprietary, internal research and not disclosed in publicly accessible sources.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a mature field, yet the pursuit of more efficient and environmentally benign methods remains a critical goal. nih.gov Traditional approaches often rely on harsh reaction conditions and generate significant waste. The development of sustainable synthetic routes to 4-(dibromomethyl)pyridine-3-carbonitrile would likely focus on several key areas of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the synthesis of pyridine (B92270) derivatives has been shown to reduce reaction times from hours to minutes and often leads to cleaner reaction profiles. Future research could explore the adaptation of known pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe reactions, to microwave conditions for the construction of the core pyridine-3-carbonitrile (B1148548) scaffold. pharmaguideline.com

Flow chemistry represents another promising avenue for the sustainable production of this compound. Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. The development of a flow-based synthesis could involve the sequential introduction of starting materials into a heated and pressurized reactor, allowing for rapid optimization and production. organic-chemistry.org

The use of heterogeneous catalysts is also a hallmark of green chemistry. Research into solid-supported catalysts for the synthesis of the pyridine ring or for the subsequent functionalization steps could lead to simplified purification procedures and catalyst recycling, thereby reducing waste and cost. For instance, the use of zeolites as catalysts in the formation of the pyridine ring from simple starting materials is an area of active investigation. nih.gov

A hypothetical sustainable synthetic approach to this compound could involve a multi-component reaction to form a 4-methylpyridine-3-carbonitrile precursor, followed by a selective radical bromination of the methyl group. The use of greener brominating agents and photochemically or electrochemically initiated reactions could further enhance the sustainability of this transformation.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Microwave-Assisted SynthesisRapid reaction times, improved yields, cleaner reactionsOptimization of reaction conditions, scalability
Flow ChemistryEnhanced safety, precise control, scalabilityReactor design, handling of solids in flow
Heterogeneous CatalysisCatalyst recyclability, simplified purificationCatalyst development and deactivation studies
Green Bromination MethodsReduced use of hazardous reagents, milder conditionsSelectivity and efficiency of greener brominating agents

Exploration of Novel Reactivity Patterns

The dibromomethyl group is a versatile functional handle that can participate in a variety of chemical transformations. Its presence on the pyridine-3-carbonitrile scaffold is expected to unlock a diverse range of reactivity patterns, offering access to a plethora of new derivatives.

One of the most straightforward transformations of the dibromomethyl group is its hydrolysis to an aldehyde. This would provide access to 4-formylpyridine-3-carbonitrile, a valuable intermediate for the synthesis of imines, oximes, and other carbonyl derivatives. The subsequent oxidation of the aldehyde to a carboxylic acid would yield pyridine-3,4-dicarboxylic acid derivatives, which could serve as ligands for metal complexes or as monomers for polymer synthesis.

The dibromomethyl group can also be a precursor to other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium azide (B81097) would yield a gem-diazide, which could be further transformed into a tetrazole or other nitrogen-rich heterocycles. Similarly, reaction with thiourea (B124793) could lead to the formation of a 2-aminothiazole (B372263) ring fused to the pyridine core.

Furthermore, the dibromomethyl group can participate in metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed reaction with boronic acids (Suzuki coupling) could lead to the formation of 4-diarylmethylpyridine-3-carbonitriles. These highly functionalized molecules could have interesting photophysical properties or biological activities.

The nitrile group at the 3-position is also a site for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. The interplay between the reactivity of the dibromomethyl group and the nitrile group will be a key area of investigation, potentially leading to the discovery of novel tandem or cascade reactions.

Reagent/ConditionExpected Transformation of Dibromomethyl GroupPotential Product Class
H₂O, acid or baseHydrolysis4-Formylpyridine-3-carbonitrile
Oxidizing agent (e.g., KMnO₄)Oxidation of the corresponding aldehydePyridine-3,4-dicarboxylic acid derivatives
NaN₃Nucleophilic substitution4-(Diazidomethyl)pyridine-3-carbonitrile
ThioureaCyclizationThiazolo[5,4-c]pyridin-2-amine derivatives
R-B(OH)₂, Pd catalystSuzuki coupling4-(Diarylmethyl)pyridine-3-carbonitriles

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and for the rational design of new reactions. A combination of advanced spectroscopic and computational techniques will be indispensable in this endeavor.

In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can be employed to monitor the progress of reactions in real-time. This would allow for the identification of transient intermediates and the determination of reaction kinetics. For example, in the bromination of a 4-methylpyridine-3-carbonitrile precursor, in situ spectroscopy could help to elucidate the role of radical intermediates and to optimize the reaction conditions to minimize the formation of over-brominated byproducts.

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), can be a powerful tool for the detection and characterization of reaction intermediates, including catalytic species. The use of tandem mass spectrometry (MS/MS) can provide structural information about these transient species.

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in elucidating the electronic structure of this compound and in modeling its reactivity. DFT calculations can be used to predict the preferred sites of nucleophilic and electrophilic attack, to calculate the activation energies of different reaction pathways, and to rationalize the observed regioselectivity in its reactions. For instance, computational studies could be used to compare the feasibility of different cyclization pathways involving the dibromomethyl and nitrile groups.

The combination of experimental and computational data will provide a comprehensive picture of the mechanistic landscape of this compound. This knowledge will be invaluable for the development of new synthetic methodologies and for predicting the properties of its derivatives.

Design and Synthesis of Derivatives with Tailored Reactivity

The ability to fine-tune the reactivity of the this compound scaffold through the introduction of additional substituents is a key aspect of its potential utility. The electronic and steric properties of substituents on the pyridine ring can have a profound impact on the reactivity of both the dibromomethyl and nitrile groups. nih.govacs.org

For example, the introduction of electron-donating groups (EDGs) at the 2- or 6-positions of the pyridine ring would be expected to increase the electron density of the ring and potentially enhance its nucleophilicity. This could influence the course of electrophilic aromatic substitution reactions, should they be feasible. Conversely, the introduction of electron-withdrawing groups (EWGs) at these positions would make the ring more electron-deficient, which could enhance its susceptibility to nucleophilic attack. nih.gov

The steric bulk of substituents adjacent to the dibromomethyl group could also be used to control its reactivity. A bulky substituent at the 5-position might hinder the approach of nucleophiles to the dibromomethyl carbon, thereby allowing for selective reactions at the nitrile group.

The design and synthesis of such derivatives would involve the development of regioselective methods for the introduction of substituents onto the pyridine ring. This could be achieved through the functionalization of a pre-formed pyridine ring or by using appropriately substituted precursors in the initial ring-forming reaction.

The tailored reactivity of these derivatives could be exploited in a variety of applications. For example, a derivative with enhanced reactivity towards a specific nucleophile could be used as a selective chemical probe. A derivative with a specific steric profile could be used as a building block for the synthesis of complex, three-dimensional molecules.

Substituent PositionElectronic EffectPredicted Impact on Reactivity
2- or 6-positionElectron-donatingIncreased ring nucleophilicity
2- or 6-positionElectron-withdrawingIncreased ring electrophilicity
5-positionSteric bulkHindrance at the dibromomethyl group

Applications in Emerging Areas of Organic Chemistry

The unique structural features of this compound and its derivatives suggest a range of potential applications in emerging areas of organic chemistry.

In the field of medicinal chemistry, the pyridine-3-carbonitrile scaffold is a known pharmacophore found in a number of biologically active compounds. The ability to introduce a wide range of functional groups via the dibromomethyl handle could allow for the generation of libraries of novel compounds for screening against various biological targets. For example, derivatives of this scaffold could be investigated as potential inhibitors of kinases or other enzymes. nih.govnih.gov

In materials science, the rigid, planar structure of the pyridine ring, combined with the potential for extensive functionalization, makes this scaffold an attractive building block for the synthesis of novel organic materials. For instance, derivatives with extended π-conjugation could be investigated for their applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of specific functional groups could also be used to tune the self-assembly properties of these molecules, leading to the formation of liquid crystals or other ordered materials. nih.gov

The pyridine nitrogen atom and the nitrile group can both act as coordination sites for metal ions. This suggests that this compound and its derivatives could be used as ligands for the synthesis of novel metal complexes. These complexes could have interesting catalytic properties or could be used as luminescent materials. The ability to modify the steric and electronic properties of the ligand through derivatization would allow for the fine-tuning of the properties of the resulting metal complexes. unimi.itacs.org

The development of fluorescent chemosensors is another area where this scaffold could find application. The fluorescence properties of a molecule can be sensitive to its local environment, and the binding of a metal ion or other analyte to a pyridine-based ligand can lead to a change in its fluorescence emission. By appropriately functionalizing the this compound scaffold, it may be possible to develop selective and sensitive fluorescent sensors for the detection of specific analytes. mdpi.com

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